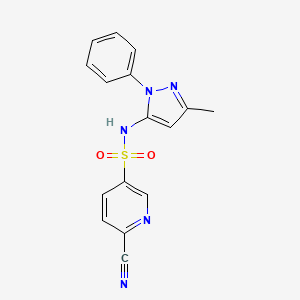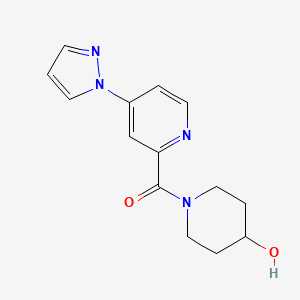![molecular formula C16H20N2O2S2 B2658738 5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene CAS No. 620104-14-5](/img/structure/B2658738.png)
5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene is a chemical compound with the molecular formula C16H20N2O2S2 and a molecular weight of 336.47. It is a derivative of thiophene, a heterocyclic compound that consists of a five-membered ring made up of one sulfur atom and four carbon atoms .
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, α-methylene carbonyl compounds, α-cyano esters, and 1,4-dicarbonyl compounds .Molecular Structure Analysis
Thiophene, the core structure of this compound, is a five-membered ring made up of one sulfur atom and four carbon atoms . The sulfur atom contributes one lone pair of electrons to the π-system, creating a stable aromatic system with six π-electrons .Chemical Reactions Analysis
Thiophene derivatives, including this compound, exhibit a variety of chemical reactions. They can undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide . They also participate in ring-forming multicomponent reactions for synthesizing thiophenes and their derivatives .Physical and Chemical Properties Analysis
Thiophene, the core structure of this compound, is a colorless liquid with a benzene-like odor . It has a boiling point of 84.1°C and a melting point of -38.3°C . Thiophene is soluble in most organic solvents such as alcohol, ether, and chloroform, but it is slightly soluble in water .Scientific Research Applications
Nonlinear Optical Materials
A series of conjugated thiophene compounds, including structures similar to 5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene, have been synthesized and studied for their applications in nonlinear optical (NLO) materials. These compounds exhibit significant second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for use in various optical devices and technologies. The sulfone group, a common feature in these compounds, provides a broad transparency range in the visible spectrum, enhancing the materials' utility in optical applications (Chou et al., 1996).
Anti-inflammatory Agents
Thiophenes substituted with 4-methanesulfonyl benzoyl moiety have been investigated for their potential anti-inflammatory properties. Derivatives of thiophene, structurally related to this compound, have shown moderate to good anti-inflammatory activity in various in vivo models. This research suggests the therapeutic utility of thiophene derivatives in designing novel anti-inflammatory drugs (Pillai et al., 2003).
Catalysis
Thiophene derivatives have been utilized as efficient catalysts in the synthesis of various organic compounds. For example, 1,3,5-Tris(hydrogensulfato) benzene, a compound related to thiophene derivatives, has been used as a catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This highlights the role of thiophene derivatives in facilitating chemical reactions through catalysis, contributing to more efficient and eco-friendly synthetic methodologies (Karimi-Jaberi et al., 2012).
Synthesis of Complex Molecules
Thiophene derivatives serve as key intermediates in the synthesis of complex organic molecules, demonstrating the versatility and utility of thiophene-based compounds in organic synthesis. For instance, the copper(I)-catalyzed sulfonylation of (2-alkynylaryl)boronic acids with DABSO leads to the formation of benzo[b]thiophene 1,1-dioxides, showcasing the ability to introduce sulfonyl groups and construct benzo[b]thiophene scaffolds efficiently (Mao et al., 2016).
Photocatalysis and Radical Reactions
The development of photocatalytic methods for generating thiophene derivatives has been explored, highlighting the potential of these compounds in photoinduced radical reactions. A radical relay strategy has been employed to generate 3-(methylsulfonyl)benzo[b]thiophenes, indicating the utility of thiophene derivatives in advanced synthesis techniques under mild conditions (Gong et al., 2019).
Future Directions
Thiophene derivatives, including 5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene, have a wide range of applications in pharmaceuticals and material science . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Future research may focus on developing more efficient synthetic strategies for these compounds and exploring their potential applications in various fields.
Properties
IUPAC Name |
1-benzyl-4-(5-methylthiophen-2-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-14-7-8-16(21-14)22(19,20)18-11-9-17(10-12-18)13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASLTPGJWSEEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea](/img/structure/B2658656.png)
![5-[chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2658657.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2658658.png)


![4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2658662.png)

![2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2658666.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2658669.png)
![6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2658671.png)



![N-(2-chloro-5-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658677.png)
